(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
CAS No.: 1217214-57-7
Cat. No.: VC5611737
Molecular Formula: C21H21ClN4O2S2
Molecular Weight: 461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217214-57-7 |
|---|---|
| Molecular Formula | C21H21ClN4O2S2 |
| Molecular Weight | 461 |
| IUPAC Name | (E)-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
| Standard InChI | InChI=1S/C21H20N4O2S2.ClH/c1-27-16-5-7-18-19(14-16)29-21(23-18)25(11-3-10-24-12-9-22-15-24)20(26)8-6-17-4-2-13-28-17;/h2,4-9,12-15H,3,10-11H2,1H3;1H/b8-6+; |
| Standard InChI Key | IHFQSDSAHZUGRE-WVLIHFOGSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl |
Introduction
Structural and Molecular Characteristics
Core Functional Groups
The compound integrates four key moieties:
-
6-Methoxybenzo[d]thiazol-2-yl: A benzothiazole ring with a methoxy group at position 6, enhancing electron density and binding affinity.
-
Acrylamide Backbone: The (E)-configured acrylamide group () acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in biological targets .
-
Thiophen-2-yl: A sulfur-containing heterocycle contributing to π-π stacking and hydrophobic interactions .
-
3-(1H-Imidazol-1-yl)propyl: A flexible alkyl chain terminating in an imidazole ring, facilitating hydrogen bonding and solubility modulation .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNOS | |
| Molecular Weight | 461.0 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
The hydrochloride salt improves aqueous solubility, critical for in vivo bioavailability.
Synthesis and Optimization
Synthetic Route
The synthesis involves four stages (Figure 1):
-
Benzothiazole Core Formation: Cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide yields 6-methoxybenzo[d]thiazole-2-amine.
-
Acrylamide Coupling: Reaction with (E)-3-(thiophen-2-yl)acryloyl chloride introduces the acrylamide moiety.
-
Imidazole-Propyl Side Chain Attachment: Nucleophilic substitution using 3-(1H-imidazol-1-yl)propylamine under basic conditions (KCO, DMF, 80°C) .
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt.
Critical Reaction Conditions:
-
Temperature: 80–110°C for amide bond formation.
-
Catalysts: Triethylamine for acid chloride reactions.
-
Purification: Column chromatography (SiO, CHCl/MeOH) achieves >95% purity.
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity against:
-
HepG2 (Liver Cancer): IC = 8.2 µM.
-
MCF-7 (Breast Cancer): IC = 12.5 µM.
-
A549 (Lung Cancer): IC = 15.3 µM.
Mechanistic Insights:
-
Kinase Inhibition: The acrylamide group covalently binds to cysteine residues in EGFR (epidermal growth factor receptor), inhibiting autophosphorylation .
-
Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.
Comparative Cytotoxicity
| Cell Line | IC (µM) | Reference Compound (IC) |
|---|---|---|
| HepG2 | 8.2 | Cisplatin (5.1 µM) |
| MCF-7 | 12.5 | Doxorubicin (0.9 µM) |
| A549 | 15.3 | Paclitaxel (4.3 µM) |
While less potent than standard chemotherapeutics, the compound shows selectivity for cancer over normal cells (IC > 50 µM in HEK293).
Structure-Activity Relationships (SAR)
Role of Substituents
-
Methoxy Group (Position 6): Removal reduces potency (HepG2 IC shifts from 8.2 µM to >30 µM), highlighting its role in target engagement.
-
Imidazole-Propyl Chain: Replacing imidazole with pyridine decreases solubility and activity, emphasizing hydrogen-bonding capacity .
-
Acrylamide Configuration: (Z)-isomers show 10-fold lower activity, underscoring geometric constraints in target binding.
| Parameter | Value | Method |
|---|---|---|
| Plasma Stability (t) | 4.2 h | Rat plasma incubation |
| CYP3A4 Inhibition | IC = 18 µM | Fluorescent assay |
| LogD | 2.1 | Shake-flask method |
Toxicity Data
-
Acute Toxicity (LD): >500 mg/kg in mice (oral).
-
hERG Inhibition: IC > 30 µM, suggesting low cardiotoxicity risk.
Applications and Future Directions
Limitations and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume